4-[1-(3-FLUOROBENZOYL)PIPERIDINE-4-CARBONYL]MORPHOLINE
Description
4-[1-(3-Fluorobenzoyl)piperidine-4-carbonyl]morpholine is a complex organic compound that features a piperidine ring substituted with a fluorobenzoyl group and a morpholine ring
Properties
IUPAC Name |
[1-(3-fluorobenzoyl)piperidin-4-yl]-morpholin-4-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21FN2O3/c18-15-3-1-2-14(12-15)17(22)19-6-4-13(5-7-19)16(21)20-8-10-23-11-9-20/h1-3,12-13H,4-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZTVDWGPABGGHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N2CCOCC2)C(=O)C3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(3-fluorobenzoyl)piperidine-4-carbonyl]morpholine typically involves multiple steps, starting with the preparation of the piperidine and morpholine rings. One common method involves the hydrogenation of pyridine to produce piperidine, which is then further functionalized . The fluorobenzoyl group can be introduced through a Friedel-Crafts acylation reaction using fluorobenzoyl chloride and an appropriate catalyst . The final step involves the coupling of the piperidine derivative with morpholine under suitable conditions, often using a platinum catalyst to ensure high selectivity and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Catalysts and reaction conditions are optimized to minimize impurities and maximize yield.
Chemical Reactions Analysis
Types of Reactions
4-[1-(3-Fluorobenzoyl)piperidine-4-carbonyl]morpholine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the fluorobenzoyl group, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoyl derivatives.
Scientific Research Applications
4-[1-(3-Fluorobenzoyl)piperidine-4-carbonyl]morpholine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 4-[1-(3-fluorobenzoyl)piperidine-4-carbonyl]morpholine involves its interaction with specific molecular targets. The fluorobenzoyl group can enhance the compound’s binding affinity to certain receptors or enzymes, leading to its biological effects. The piperidine and morpholine rings contribute to the compound’s overall stability and solubility, facilitating its transport and activity within biological systems .
Comparison with Similar Compounds
Similar Compounds
4-(4-Fluorobenzyl)piperidine: Another fluorinated piperidine derivative with similar structural features.
1-(3-Fluorobenzoyl)piperidine-4-carboxylic acid: A related compound with a carboxylic acid group instead of a morpholine ring.
Uniqueness
4-[1-(3-Fluorobenzoyl)piperidine-4-carbonyl]morpholine is unique due to the presence of both a piperidine and morpholine ring, which can confer distinct chemical and biological properties. The fluorobenzoyl group further enhances its potential as a versatile intermediate in various synthetic and medicinal applications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
